Racivir
概要
説明
Racivir is an experimental nucleoside reverse transcriptase inhibitor developed by Pharmasset for the treatment of human immunodeficiency virus (HIV). It is the enantiomer of emtricitabine, a widely used nucleoside reverse transcriptase inhibitor, meaning that the two compounds are mirror images of each other . This compound is a 50:50 racemic mixture of emtricitabine and its positive enantiomer .
準備方法
The synthesis of Racivir involves the construction of a 1,3-oxathiolane ring. This is typically achieved by reacting glycolaldehyde or glyoxalic acid derivatives with mercaptoacetic acid or mercaptoacetic aldehyde . The industrial production methods for this compound are similar to those used for emtricitabine, involving large-scale chemical synthesis under controlled conditions to ensure the purity and efficacy of the final product .
化学反応の分析
Racivir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its active or inactive forms.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: Racivir serves as a model compound for studying nucleoside analogs and their interactions with enzymes.
Biology: It is used to investigate the mechanisms of viral replication and the development of drug resistance.
Medicine: this compound is being developed as a treatment for HIV and hepatitis B virus infections.
Industry: This compound is used in the pharmaceutical industry for the development of new antiviral drugs.
作用機序
Racivir exerts its effects by inhibiting the reverse transcriptase enzyme of the human immunodeficiency virus. This enzyme is responsible for converting viral RNA into DNA, a critical step in the viral replication process. By inhibiting this enzyme, this compound prevents the virus from replicating and spreading . The molecular targets of this compound include the active site of the reverse transcriptase enzyme, where it binds and blocks the enzyme’s activity .
類似化合物との比較
Racivir is similar to other nucleoside reverse transcriptase inhibitors, such as:
Emtricitabine: This compound is the enantiomer of emtricitabine, meaning they are mirror images of each other.
Lamivudine: Another nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Zidovudine: One of the first nucleoside reverse transcriptase inhibitors developed for the treatment of HIV.
What sets this compound apart is its unique racemic mixture, which combines the properties of both enantiomers of emtricitabine. This combination has shown promising antiviral activity and the potential to be used in combination with other nucleoside reverse transcriptase inhibitors .
生物活性
Racivir, also known as MIV-210, is a nucleoside reverse transcriptase inhibitor (NRTI) currently under investigation for its efficacy in treating HIV and hepatitis B. This compound has shown promise in various studies, particularly in terms of its biological activity, pharmacokinetics, and therapeutic potential.
This compound functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. The mechanism involves the incorporation of this compound's active triphosphate form into the viral DNA, leading to chain termination during reverse transcription. This action disrupts the virus's ability to replicate and spread within the host.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal models. Key findings include:
- Bioavailability : In cynomolgus monkeys, this compound demonstrated an oral bioavailability of approximately 63% at a dose of 10 mg/kg .
- Clearance : The compound exhibits rapid clearance primarily via renal pathways, with a terminal elimination half-life averaging around 1 hour .
- Distribution : The volume of distribution at steady state was reported to be approximately 0.8 L/kg in monkeys .
Comparative Studies
A clinical study compared this compound with lamivudine in treatment-experienced HIV subjects. The primary objectives were to evaluate safety and effectiveness when combined with other antiretroviral therapies. Initial results indicated that this compound might offer comparable efficacy with potentially fewer side effects than traditional therapies .
Case Studies and Clinical Trials
This compound has been involved in several clinical trials aimed at assessing its biological activity against both HIV and hepatitis B. Notable findings from these studies include:
- Efficacy Against HIV : In vitro studies have shown that this compound possesses potent anti-HIV activity, comparable to established NRTIs like zidovudine and lamivudine .
- Resistance Profiles : Research indicates that this compound may have a favorable resistance profile compared to other NRTIs, making it a viable candidate for patients with drug-resistant strains of HIV .
Summary of Biological Activity
The following table summarizes key aspects of this compound's biological activity:
Parameter | Value/Description |
---|---|
Mechanism | NRTI; inhibits reverse transcriptase |
Oral Bioavailability | 63% (monkeys) |
Clearance | Rapid, primarily renal |
Half-Life | ~1 hour |
Efficacy Against HIV | Potent; comparable to zidovudine and lamivudine |
Resistance Profile | Favorable compared to other NRTIs |
特性
IUPAC Name |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSPYNMVSIKCOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861371 | |
Record name | 4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143491-54-7 | |
Record name | Racivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。